1,1'-(2-butene-1,2-diyldisulfonyl)dibenzene
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Overview
Description
1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a butene chain with disulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene typically involves the reaction of benzene derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the disulfonyl groups to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The disulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-butene-1,2-diyldisulfonyl)diphenylmethane
- 1,1’-(2-butene-1,2-diyldisulfonyl)dibenzyl
- 1,1’-(2-butene-1,2-diyldisulfonyl)diethylbenzene
Uniqueness
1,1’-(2-butene-1,2-diyldisulfonyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[(E)-2-(benzenesulfonyl)but-2-enyl]sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S2/c1-2-14(22(19,20)16-11-7-4-8-12-16)13-21(17,18)15-9-5-3-6-10-15/h2-12H,13H2,1H3/b14-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKQKQQDUSCLEK-JLZUIIAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\CS(=O)(=O)C1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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